4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine
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Overview
Description
4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzyloxy and fluorobenzyl groups
Preparation Methods
The synthesis of 4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the benzyloxy and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .
Chemical Reactions Analysis
4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and strong bases like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and fluorobenzyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-((Benzyloxy)methyl)-1-(2-fluorobenzyl)piperidine include:
4-(2-Fluorobenzyl)piperidine: Lacks the benzyloxy group, which may affect its binding properties and reactivity.
4-(2-Fluoro-benzyloxy)-3-methoxy-benzaldehyde: Contains a methoxy group, which can influence its chemical behavior and applications.
4-Fluorobenzyl cyanide:
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(phenylmethoxymethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO/c21-20-9-5-4-8-19(20)14-22-12-10-18(11-13-22)16-23-15-17-6-2-1-3-7-17/h1-9,18H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXNAGOJCFEIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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